molecular formula C7H9NO B175094 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine CAS No. 150322-87-5

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Cat. No. B175094
Key on ui cas rn: 150322-87-5
M. Wt: 123.15 g/mol
InChI Key: CNXFGNVBRLEVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05436242

Procedure details

3.7 g (46 mmole) of a 37% aqueous formaldehyde solution were added dropwise at room temperature to 5.1 g (46 mmole) of 2-furylethylamine [the compound described, for example, in Brit., J. Pharmacol., 9, 376 (1954)], and the resulting mixture was stirred for about 15 minutes, after which it was extracted with diethyl ether. The organic extract was washed with water and dried over anhydrous sodium sulfate, and then the diethyl ether was removed by distillation under reduced pressure. 5 ml of dimethylformamide were added to the residue, and the resulting solution was added dropwise to 15 ml of dimethylformamide containing 3.6 g (100 mmole) of dry hydrogen chloride at room temperature. The resulting mixture was then stirred for 3 hours. At the end of this time, the greater part of the dimethylformamide was removed by distillation under reduced pressure, and then water and a 0.1N aqueous solution of sodium hydroxide were added to the residue so as to adjust its pH to a value of about 11; the mixture was then extracted with chloroform. The organic extract was washed with water and dried over anhydrous sodium sulfate. The chloroform was then removed by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 50:1 by volume mixture of chloroform and methanol as the eluent, to give the title compound as a brown oil in a yield of 27%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
C=O.[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][CH2:9][NH2:10].[CH3:11]N(C)C=O.Cl>>[O:3]1[C:4]2[CH2:8][CH2:9][NH:10][CH2:11][C:5]=2[CH:6]=[CH:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
46 mmol
Type
reactant
Smiles
O1C(=CC=C1)CCN
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
, 9, 376 (1954)], and the resulting mixture was stirred for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the diethyl ether was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
5 ml of dimethylformamide were added to the residue
STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
At the end of this time, the greater part of the dimethylformamide was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
water and a 0.1N aqueous solution of sodium hydroxide were added to the residue so as
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
by volume mixture of chloroform and methanol as the eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C=CC=2CNCCC21
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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